1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride

Description

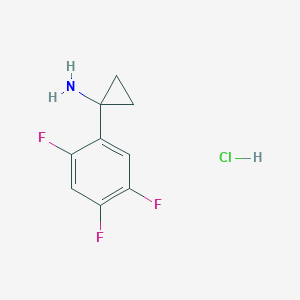

Chemical Structure: The compound features a cyclopropane ring directly bonded to an amine group and a 2,4,5-trifluorophenyl substituent. Its molecular formula is C₉H₉ClF₃N, with a molecular weight of 223.63 g/mol . The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(2,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-6-4-8(12)7(11)3-5(6)9(13)1-2-9;/h3-4H,1-2,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSFXALTHODTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2F)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

Amination: The next step involves introducing the amine group. This can be done by reacting the cyclopropane intermediate with an amine source under appropriate conditions.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group can enhance the compound’s binding affinity and specificity, while the cyclopropane ring can influence its stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Aromatic Ring

Table 1: Fluorinated Phenylcyclopropanamine Derivatives

Key Observations :

- Fluorine count and position: The 2,4,5-trifluoro substitution in the target compound maximizes electron withdrawal, improving binding to enzymes like DPP4 compared to mono- or di-fluoro analogs .

Variations in Cyclopropane Connectivity

Table 2: Cyclopropane Structural Modifications

Key Observations :

Heterocyclic and Functional Group Modifications

Table 3: Non-Phenyl Cyclopropanamine Derivatives

Key Observations :

- Benzodioxin/benzoxazole incorporation : These heterocycles introduce hydrogen bond acceptors (e.g., oxygen), altering solubility and target selectivity .

Biological Activity

1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H8F3N·HCl. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C9H8F3N·HCl

- Molecular Weight : 223.62 g/mol

- CAS Number : 2490431-85-9

The compound consists of a cyclopropane ring attached to a trifluorophenyl group and an amine functional group. The presence of fluorine atoms is known to influence the chemical reactivity and biological properties of compounds, often enhancing their binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound's binding affinity and specificity, while the cyclopropane ring contributes to its stability and reactivity.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating biochemical pathways.

- Receptor Interaction : It can bind to specific receptors, potentially influencing signaling pathways involved in cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that fluorinated compounds can possess antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against certain bacterial strains.

Anticancer Potential

Fluorinated amines have been investigated for their anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through specific molecular interactions.

Case Studies

- Study on Enzyme Interaction : A study demonstrated that this compound inhibited the activity of a specific enzyme involved in cancer metabolism. The inhibition was quantified using enzyme assays, showing a significant reduction in enzymatic activity at micromolar concentrations.

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited substantial antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H8F2N·HCl | Moderate antimicrobial activity |

| 1-(2,4,5-Trifluorophenyl)cyclopropan-1-ol | C9H9F3O | Lower anticancer potential |

The presence of three fluorine atoms in this compound significantly enhances its biological activities compared to its difluoro counterpart.

Research Applications

The unique properties of this compound make it a valuable building block in organic synthesis and pharmaceutical development. Its potential as an active pharmaceutical ingredient (API) is being explored in various therapeutic areas.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride, and how can moisture sensitivity be mitigated?

Answer:

The synthesis typically involves cyclopropanation of a trifluorophenyl precursor (e.g., 2,4,5-trifluorobenzyl chloride) with cyclopropylamine under basic conditions in solvents like dichloromethane or toluene . Key considerations include:

- Moisture Sensitivity: Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

- Reaction Monitoring: Thin-layer chromatography (TLC) is critical for tracking reaction progress and ensuring completion before crystallization .

- Purification: Recrystallization from ethanol/water mixtures improves purity. For scale-up, automated continuous flow reactors may enhance yield .

Advanced: How can enantiomeric purity be optimized for chiral derivatives of this compound?

Answer:

Chiral resolution can be achieved via:

- Chiral Auxiliaries: Use enantiopure cyclopropylamine precursors (e.g., (1R,2S)-configured amines) during cyclopropanation .

- Chromatography: Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) resolves enantiomers.

- Crystallization-Induced Asymmetric Transformation (CIAT): Optimize solvent systems (e.g., methanol/acetone) to favor crystallization of the desired enantiomer .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

- NMR Spectroscopy: ¹⁹F NMR distinguishes fluorine substituent positions (δ ~ -110 to -150 ppm for aromatic fluorines) .

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₈F₃N⁺·HCl).

- X-ray Crystallography: Resolves cyclopropane ring geometry and hydrogen bonding in the hydrochloride salt .

Advanced: How do fluorine substitution patterns (2,4,5-trifluoro vs. 3,4-difluoro) influence biological activity?

Answer:

Comparative studies show:

- Electron-Withdrawing Effects: 2,4,5-Trifluorophenyl groups enhance metabolic stability by reducing CYP450-mediated oxidation .

- Receptor Binding: 3,4-Difluoro analogs exhibit higher affinity for serotonin receptors due to improved π-π stacking, while 2,4,5-trifluoro derivatives show selectivity for dopamine transporters .

- Solubility: Additional fluorine atoms decrease logP but increase hydrochloride salt solubility in aqueous buffers (e.g., PBS at pH 7.4) .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Temperature: Store at 2–8°C in amber vials to prevent photodegradation .

- Desiccation: Use vacuum-sealed containers with silica gel to avoid deliquescence (common in hydrochloride salts) .

- Solution Stability: Prepare stock solutions in anhydrous DMSO and aliquot to minimize freeze-thaw cycles .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across pharmacological studies?

Answer:

- Assay Standardization: Control variables like buffer pH (e.g., 7.4 vs. 6.8) and cell lines (HEK293 vs. CHO-K1) .

- Metabolite Interference: Use LC-MS/MS to quantify intact compound vs. degradants (e.g., cyclopropane ring-opening products) .

- Positive Controls: Include reference inhibitors (e.g., fluoxetine for serotonin transporters) to calibrate assay sensitivity .

Basic: What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

- DFT Calculations: B3LYP/6-31G* models assess cyclopropane ring strain (≈27 kcal/mol) and susceptibility to ring-opening .

- pKa Prediction: Tools like ACD/Labs estimate the amine’s pKa (~8.5), indicating protonation in physiological conditions .

- Solvent Accessibility Maps: Molecular dynamics simulations identify vulnerable regions (e.g., cyclopropane-amine junction) .

Advanced: What strategies improve yield in multi-step syntheses involving cyclopropanation?

Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 12 hrs for cyclopropanation) and minimizes side products .

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to protect the amine during harsh reactions (e.g., fluorination) .

- Catalysis: Pd/Cu bimetallic systems enhance cross-coupling efficiency in trifluorophenyl precursor synthesis .

Basic: How does the hydrochloride salt form impact solubility and crystallinity?

Answer:

- Solubility: The hydrochloride salt increases aqueous solubility (up to 50 mg/mL in water) compared to the free base (<5 mg/mL) .

- Crystallinity: Hydrogen bonding between the amine and Cl⁻ ions promotes monoclinic crystal packing, improving stability .

Advanced: What in vivo formulation challenges arise with this compound, and how are they addressed?

Answer:

- Bioavailability: Low oral bioavailability (<20%) due to first-pass metabolism. Use nanoemulsions (≤200 nm particle size) to enhance absorption .

- Toxicity: Dose-limiting hepatotoxicity observed in rodent models. Co-administer N-acetylcysteine (NAC) to mitigate oxidative stress .

- Plasma Stability: Ester prodrugs (e.g., pivaloyloxymethyl) protect the amine group during systemic circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.